molecular formula C6H8BNO2 B1342091 2-Methylpyridine-3-boronic acid CAS No. 899436-71-6

2-Methylpyridine-3-boronic acid

Cat. No.: B1342091
CAS No.: 899436-71-6
M. Wt: 136.95 g/mol
InChI Key: TWKMYNQPIICYNV-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

2-Methylpyridine-3-boronic acid is a type of organoboron compound Organoboron compounds are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry. The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may be readily prepared and is generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of chemistry, including pharmaceuticals and materials science .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . .

Biochemical Analysis

Biochemical Properties

2-Methylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation process essential for coupling reactions . The nature of these interactions involves the coordination of the boronic acid group with the metal center, enhancing the reactivity and stability of the intermediate complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of serine proteases, leading to enzyme inhibition . This mechanism is crucial for its role in biochemical reactions and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for prolonged periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . The compound’s localization and accumulation within tissues are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methylpyridine-3-boronic acid involves the halogen-metal exchange followed by borylation. Typically, a halogenated pyridine derivative undergoes a reaction with an organometallic reagent such as butyllithium or magnesium halide to form an organometallic intermediate. This intermediate is then treated with a boron-containing reagent like trimethyl borate or triisopropyl borate to yield the desired boronic acid .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar halogen-metal exchange methods, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

2-Methylpyridine-3-boronic acid is widely used as a building block in organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals.

Key Reactions :

  • Suzuki-Miyaura Cross-Coupling : The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Oxidation and Reduction Reactions : It can be oxidized to form alcohols or ketones and reduced to generate piperidine derivatives.

Medicinal Chemistry

The compound exhibits potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Research has shown that derivatives of this compound can outperform standard treatments like bleomycin against specific cancer cell lines.

Case Study :

  • A study demonstrated that derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

Material Science

In material science, this compound is investigated for its role in synthesizing novel materials with unique properties. Its ability to form self-assembled structures makes it valuable for developing advanced materials with applications in electronics and nanotechnology.

Research indicates various biological activities associated with this compound:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Binding Affinity Studies : Interaction studies suggest that the compound binds to proteins involved in metabolic pathways and cancer progression.

Comparison with Similar Compounds

  • 2-Methoxy-3-pyridinylboronic acid
  • 2-Chloro-3-methyl-5-pyridineboronic acid
  • 6-Chloro-5-methylpyridine-3-boronic acid

Comparison: 2-Methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile reagent in organic synthesis .

Biological Activity

2-Methylpyridine-3-boronic acid (2-MPBA) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound has the molecular formula C6H8BNO2C_6H_8BNO_2 and features a pyridine ring substituted with a methyl group and a boronic acid functional group. The presence of the boron atom allows for reversible covalent interactions with diols, making it a versatile compound in chemical reactions.

Target Interactions
Boronic acids, including 2-MPBA, interact with various biological targets, primarily through the formation of reversible covalent bonds. This interaction is crucial in enzyme inhibition and modulation of receptor activity. The compound's ability to form stable complexes with diols enhances its potential as a therapeutic agent.

Biochemical Pathways
2-MPBA is particularly noted for its role in the Suzuki–Miyaura cross-coupling reaction, a pivotal method for constructing carbon-carbon bonds in organic synthesis. This reaction is essential for synthesizing complex biologically active molecules.

Antitumor Activity

Research indicates that 2-MPBA can be utilized in synthesizing potential antitumor agents. Studies have demonstrated its effectiveness in forming heterocyclic compounds that exhibit antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of compounds synthesized from 2-MPBA against human cancer cell lines. The results showed significant inhibition of cell growth, suggesting that derivatives of 2-MPBA could serve as lead compounds for developing new anticancer therapies.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)12.5
Compound BHeLa (cervical cancer)15.0
Compound CA549 (lung cancer)9.8

Enzyme Inhibition

2-MPBA has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which play crucial roles in lipid metabolism.

Selectivity Studies
In vitro assays indicated that certain derivatives of 2-MPBA selectively inhibited ABHDs without affecting other serine hydrolases, highlighting its potential for targeted therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of 2-MPBA is influenced by its lipophilicity and pKa values, which affect absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for optimizing its use in drug development.

Applications in Medicinal Chemistry

Due to its unique chemical properties, 2-MPBA serves as an important intermediate in synthesizing various pharmaceuticals. Its applications extend to:

  • Organic Synthesis: Utilized in coupling reactions to create complex organic molecules.
  • Drug Development: Potential lead compound for new therapeutic agents targeting cancer and metabolic disorders.
  • Material Science: Investigated for developing advanced materials with specific functionalities due to its reversible covalent bonding capabilities.

Properties

IUPAC Name

(2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMYNQPIICYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602581
Record name (2-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899436-71-6
Record name (2-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methylpyridine (4.00 g, 23 mmol), triisopropyl borate (6.40 mL, 28 mmol) in 50 mL of 4/1 toluene/THF (4/1, 50 mL) at −78° C. was added was added butyllithium (17 mL, 28 mmol), dropwise. The mixture was allowed to warm up to 30 min at −70° C. LCMS and then to 20° C. HCl (2M) was added to bring the solution to pH1. Then water (20 mL) was added and the mixture was extracted with toluene. The aqueous layer was neutralized with 1 M NaOH and extracted with dichloromethane. The aqueous layer was concentrated to dryness and the white solid was washed with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated to give 2.10 g of 2-methylpyridin-3-ylboronic acid as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
4/1
Quantity
50 mL
Type
solvent
Reaction Step One
Name
toluene THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.